Cas no 2171677-25-9 (tert-butyl 10-(2,2-dimethylpropyl)-6-oxa-2,9-diazaspiro4.5decane-2-carboxylate)

tert-butyl 10-(2,2-dimethylpropyl)-6-oxa-2,9-diazaspiro4.5decane-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 10-(2,2-dimethylpropyl)-6-oxa-2,9-diazaspiro4.5decane-2-carboxylate
- 2171677-25-9
- tert-butyl 10-(2,2-dimethylpropyl)-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate
- EN300-1640680
-
- インチ: 1S/C17H32N2O3/c1-15(2,3)11-13-17(21-10-8-18-13)7-9-19(12-17)14(20)22-16(4,5)6/h13,18H,7-12H2,1-6H3
- InChIKey: VSUVMBFQQHROIB-UHFFFAOYSA-N
- ほほえんだ: O1CCNC(CC(C)(C)C)C21CN(C(=O)OC(C)(C)C)CC2
計算された属性
- せいみつぶんしりょう: 312.24129289g/mol
- どういたいしつりょう: 312.24129289g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 411
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 50.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
tert-butyl 10-(2,2-dimethylpropyl)-6-oxa-2,9-diazaspiro4.5decane-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1640680-5.0g |
tert-butyl 10-(2,2-dimethylpropyl)-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate |
2171677-25-9 | 5g |
$2692.0 | 2023-06-04 | ||
Enamine | EN300-1640680-2.5g |
tert-butyl 10-(2,2-dimethylpropyl)-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate |
2171677-25-9 | 2.5g |
$1819.0 | 2023-06-04 | ||
Enamine | EN300-1640680-1.0g |
tert-butyl 10-(2,2-dimethylpropyl)-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate |
2171677-25-9 | 1g |
$928.0 | 2023-06-04 | ||
Enamine | EN300-1640680-0.5g |
tert-butyl 10-(2,2-dimethylpropyl)-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate |
2171677-25-9 | 0.5g |
$891.0 | 2023-06-04 | ||
Enamine | EN300-1640680-2500mg |
tert-butyl 10-(2,2-dimethylpropyl)-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate |
2171677-25-9 | 2500mg |
$1819.0 | 2023-09-22 | ||
Enamine | EN300-1640680-500mg |
tert-butyl 10-(2,2-dimethylpropyl)-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate |
2171677-25-9 | 500mg |
$891.0 | 2023-09-22 | ||
Enamine | EN300-1640680-50mg |
tert-butyl 10-(2,2-dimethylpropyl)-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate |
2171677-25-9 | 50mg |
$780.0 | 2023-09-22 | ||
Enamine | EN300-1640680-250mg |
tert-butyl 10-(2,2-dimethylpropyl)-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate |
2171677-25-9 | 250mg |
$855.0 | 2023-09-22 | ||
Enamine | EN300-1640680-100mg |
tert-butyl 10-(2,2-dimethylpropyl)-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate |
2171677-25-9 | 100mg |
$817.0 | 2023-09-22 | ||
Enamine | EN300-1640680-1000mg |
tert-butyl 10-(2,2-dimethylpropyl)-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate |
2171677-25-9 | 1000mg |
$928.0 | 2023-09-22 |
tert-butyl 10-(2,2-dimethylpropyl)-6-oxa-2,9-diazaspiro4.5decane-2-carboxylate 関連文献
-
Kun Qin,Zhikang Wang,Dekui Shen,Chunfei Wu RSC Adv., 2021,11, 37851-37865
-
Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
-
3. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
4. Back matter
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
-
8. Book reviews
-
Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
Related Articles
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
tert-butyl 10-(2,2-dimethylpropyl)-6-oxa-2,9-diazaspiro4.5decane-2-carboxylateに関する追加情報
tert-butyl 10-(2,2-dimethylpropyl)-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate (CAS No. 2171677-25-9): A Comprehensive Overview
tert-butyl 10-(2,2-dimethylpropyl)-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate (CAS No. 2171677-25-9) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique spirocyclic structure and functional groups, which confer it with a range of potential biological activities and applications.
The spirocyclic nature of this compound is particularly noteworthy. Spirocycles are cyclic structures where two rings share only one atom, which can lead to enhanced stability and specific conformational properties. In the case of tert-butyl 10-(2,2-dimethylpropyl)-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate, the presence of the spirocyclic framework, combined with the 6-oxa and 2,9-diazaspiro moieties, provides a rigid and well-defined molecular architecture that can be crucial for binding to specific biological targets.
The tert-butyl group attached to the carboxylate moiety adds steric bulk to the molecule, which can influence its solubility and metabolic stability. This is particularly important in drug design, where optimizing these properties can enhance the compound's bioavailability and pharmacokinetic profile. The carboxylate group itself is a common functional group in many biologically active molecules, often involved in hydrogen bonding and electrostatic interactions with target proteins.
Recent studies have explored the potential therapeutic applications of tert-butyl 10-(2,2-dimethylpropyl)-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate. One notable area of research is its activity as a modulator of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that play critical roles in various physiological processes and are important targets for drug development. Preliminary data suggest that this compound may exhibit selective binding to certain GPCRs, potentially making it a valuable lead for the development of novel therapeutic agents.
In addition to its potential as a GPCR modulator, tert-butyl 10-(2,2-dimethylpropyl)-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate has also been investigated for its anti-inflammatory properties. Inflammation is a key factor in many diseases, including autoimmune disorders and chronic conditions such as arthritis. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in vitro and in animal models. These findings highlight its potential as an anti-inflammatory agent and warrant further investigation in clinical settings.
The synthesis of tert-butyl 10-(2,2-dimethylpropyl)-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate involves several steps that require precise control over reaction conditions to ensure high yield and purity. One common approach involves the formation of the spirocyclic core through a ring-closing metathesis (RCM) reaction followed by functional group manipulation to introduce the desired substituents. The use of advanced synthetic techniques and catalysts has enabled researchers to optimize the synthesis process, making it more efficient and scalable for potential commercial applications.
The safety profile of tert-butyl 10-(2,2-dimethylpropyl)-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate is another critical aspect that has been extensively studied. Preclinical toxicity assessments have shown that this compound exhibits low toxicity at therapeutic doses, which is an essential consideration for its development as a pharmaceutical product. However, ongoing research is necessary to fully understand its long-term effects and potential side effects in humans.
In conclusion, tert-butyl 10-(2,2-dimethylpropyl)-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate (CAS No. 2171677-25-9) represents a promising candidate for various therapeutic applications due to its unique structural features and biological activities. Further research and clinical trials are needed to validate its efficacy and safety profile fully. As advances in medicinal chemistry continue to push the boundaries of drug discovery, compounds like this one hold significant potential for addressing unmet medical needs.
2171677-25-9 (tert-butyl 10-(2,2-dimethylpropyl)-6-oxa-2,9-diazaspiro4.5decane-2-carboxylate) 関連製品
- 127792-81-8(1H-Indole-5-carbonitrile, 3-(1,2,3,6-tetrahydro-4-pyridinyl)-)
- 59837-14-8(4-Nitrophenyl 2-(Acetamido)-2-deoxy-3-O-b-D-galactopyranosyl-a-D-galactopyranoside)
- 1559136-73-0(2-methyl-1-(2-methylcyclopropyl)butan-1-one, Mixture of diastereomers)
- 321337-61-5(4-4-(bromomethyl)phenoxybenzonitrile)
- 77263-06-0(Erythrabyssin II)
- 142994-07-8(Benzene, 1-bromo-2-(methylthio)-4-(trifluoromethyl)-)
- 887375-37-3(4-(5-Fluoro-2,3-dihydrobenzofuran-7-yl)-4-methyl-2-(trifluoromethyl)pentane-1,2-diol)
- 2361878-79-5(N-2-(4,4-dimethylazepan-1-yl)-2-oxoethyl-N-ethylprop-2-enamide)
- 1281488-46-7(6-methyl-2-(methylamino)methyl-3,4-dihydropyrimidin-4-one)
- 2034325-92-1(N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-4-(trifluoromethoxy)benzamide)




